molecular formula C20H20ClN3OS B2502645 2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide CAS No. 1226434-67-8

2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide

Cat. No.: B2502645
CAS No.: 1226434-67-8
M. Wt: 385.91
InChI Key: VAZMNBCOMOYCJV-UHFFFAOYSA-N
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Description

2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide is a heterocyclic compound that contains an imidazole ring substituted with a 4-chlorophenyl and a phenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Substitution Reactions: The 4-chlorophenyl and phenyl groups are introduced through substitution reactions using appropriate halogenated precursors and nucleophiles.

    Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with a thiol compound under suitable conditions.

    Amidation: The final step involves the amidation of the thioether intermediate with isopropylamine to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the chlorophenyl group, potentially altering the compound’s biological activity.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

    Substitution: Reagents like halogenated precursors, nucleophiles (e.g., thiols, amines), and catalysts (e.g., palladium, copper) are employed.

Major Products

    Sulfoxides and Sulfones: Formed through oxidation of the thioether linkage.

    Reduced Derivatives: Resulting from reduction of the imidazole ring or chlorophenyl group.

    Substituted Derivatives: Formed through various substitution reactions on the aromatic rings.

Scientific Research Applications

2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its heterocyclic structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of 2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    Thiazoles: Compounds containing a thiazole ring, which also exhibit diverse biological activities.

    Pyrimidines: Heterocyclic compounds with a similar structure and a wide range of pharmacological effects.

    Oxadiazoles: Known for their applications in medicinal chemistry and material science.

Uniqueness

2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide is unique due to its specific substitution pattern on the imidazole ring and the presence of both a thioether linkage and an isopropylamide group

Properties

IUPAC Name

2-[1-(4-chlorophenyl)-5-phenylimidazol-2-yl]sulfanyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3OS/c1-14(2)23-19(25)13-26-20-22-12-18(15-6-4-3-5-7-15)24(20)17-10-8-16(21)9-11-17/h3-12,14H,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAZMNBCOMOYCJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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